molecular formula C26H34N4O4 B2615530 N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 922013-35-2

N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide

Cat. No. B2615530
CAS RN: 922013-35-2
M. Wt: 466.582
InChI Key: WFXTWXDMMVXDQJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Agonist Properties

Research into similar compounds like N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has revealed their potential as dopamine agonists. These compounds, including N-methyl derivatives, have shown dopamine-like activity, indicating their relevance in neurological studies and potential therapeutic applications in conditions influenced by dopamine activity (Jacob et al., 1981).

Fluorescent Zinc Sensors

Derivatives of bisquinoline, which are structurally related to the compound , have been synthesized for their fluorescent response to zinc ions. These compounds have potential applications in cellular fluorescent microscopic analysis, indicating their utility in biochemical and cellular research (Mikata et al., 2009).

Pharmacological Investigations

Some tetrahydroisoquinolines have been studied for their effects on blood pressure, respiration, and smooth muscle, indicating the potential pharmacological applications of similar compounds in cardiovascular and respiratory research (Fassett & Hjort, 1938).

Anti-Tuberculosis Activity

Research into N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, which share some structural similarities, has demonstrated anti-tuberculosis activity. These studies highlight the potential of such compounds in antimicrobial research and drug development (Bai et al., 2011).

Removable N-Protecting Group in Synthesis

Compounds like 2-(methoxycarbonyl)ethyl as a removable N-protecting group have been used in the synthesis of complex molecules, indicating the utility of such compounds in organic synthesis and chemical research (Ha et al., 2015).

Antioxidant Use in Animal Feed

Ethoxyquin, a derivative with ethoxy groups like the compound , is used as an antioxidant in animal feed. This highlights potential applications in veterinary medicine and animal nutrition research (Blaszczyk et al., 2013).

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-3-34-22-9-7-21(8-10-22)28-26(32)25(31)27-18-24(30-13-15-33-16-14-30)20-6-11-23-19(17-20)5-4-12-29(23)2/h6-11,17,24H,3-5,12-16,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXTWXDMMVXDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

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